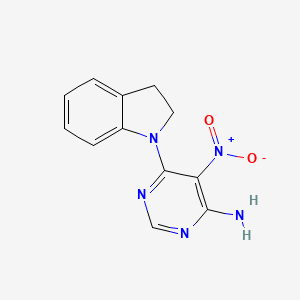

6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine

Vue d'ensemble

Description

The compound “6-(2,3-Dihydroindol-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains an indole and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, certain indole derivatives are prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and pyrimidine rings, along with the nitro group attached to the pyrimidine ring and the amine group attached to the 4-position of the pyrimidine ring. The exact structure would need to be confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the pyrimidine ring more susceptible to electrophilic aromatic substitution reactions. The amine group could potentially undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique

Organic Synthesis and Structural Characterization

- Synthesis of Tetrahydropteridine C6-Stereoisomers : Research involving the synthesis of tetrahydropteridine derivatives from chiral N1-protected vicinal diamines showcases the importance of pyrimidine derivatives in organic synthesis, highlighting their role in producing compounds with specific stereochemical configurations (Bailey et al., 1992).

- Development of Carbon Sorbents with Pyrimidine-Polyamine Conjugates : A study demonstrated the use of pyrimidine derivatives for environmental cleanup, specifically for the adsorption of Zn2+ and Cd2+ from aqueous solutions, indicating their utility in creating more effective and selective adsorbents (Garcia-martin et al., 2005).

Pharmacological Research

- Synthesis of New Pyrimidine-Containing Compounds : Pyrimidine derivatives have been synthesized with potential pharmacological interests, demonstrating the versatility of these compounds in medicinal chemistry. This includes the development of derivatives with potential antibacterial and antifungal activities (Kochia et al., 2019).

Molecular Electronics and Supramolecular Structures

- Molecular and Supramolecular Structures of Pyrimidines : The study of symmetrically disubstituted aminopyrimidines and nitrosopyrimidines has provided insights into the interplay of molecular, molecular-electronic, and supramolecular structures, which is crucial for the design of materials with specific electronic properties (Quesada et al., 2004).

Environmental Chemistry

- Functionalized Nitroenamines from Pyrimidinones : The study on the synthesis of nitroenamines from pyrimidinones underlines the role of pyrimidine derivatives in environmental chemistry, particularly in the development of novel compounds for potential use in pollution remediation (Nishiwaki et al., 2000).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are essential types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound would have diverse effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c13-11-10(17(18)19)12(15-7-14-11)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKWQAXRKEGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319632 | |

| Record name | 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

450345-83-2 | |

| Record name | 6-(2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)

![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

amine](/img/structure/B2837928.png)